trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate
Description
Properties
CAS No. |
19019-43-3 |
|---|---|
Molecular Formula |
C8H13N2Na3O6+2 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C8H14N2O6.3Na/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16;;;/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-1 |
InChI Key |
WLMMGNLFDSJGOG-UHFFFAOYSA-M |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])NCC(=O)O.[Na+].[Na+].[Na+] |
Other CAS No. |
19019-43-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Biological Activity
Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt (CAS No. 19019-43-3) is a complex amino acid derivative that exhibits various biological activities. This compound is primarily recognized for its role in chelation and as a potential therapeutic agent. This article explores its biological activity through detailed research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₄N₂O₆·3Na
- Molecular Weight : 303.18 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
Glycine derivatives, including the trisodium salt form, are known to influence several biological pathways:
- Chelation : The compound acts as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly valuable in detoxification processes.
- Antioxidant Activity : Glycine derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Research indicates that glycine can modulate neurotransmission and may provide neuroprotective effects in models of neurodegenerative diseases.
1. Chelation and Detoxification
Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt has been studied for its effectiveness in chelating heavy metals such as lead and cadmium. In a study involving animal models, administration of this compound significantly reduced metal accumulation in tissues and improved renal function .
2. Antioxidant Properties
The antioxidant capacity of this compound was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Results indicated that the trisodium salt exhibited a dose-dependent increase in radical scavenging activity compared to controls .
3. Neuroprotective Effects
In vitro studies have demonstrated that glycine can protect neuronal cells from glutamate-induced toxicity. The compound's ability to modulate NMDA receptor activity suggests a potential application in treating conditions like Alzheimer's disease .
Case Study 1: Heavy Metal Chelation in Rats
A study conducted on rats exposed to lead showed that treatment with glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt resulted in a significant reduction of lead levels in blood and tissues after four weeks of treatment. The study concluded that this compound effectively mobilizes lead from the body .
Case Study 2: Neuroprotection Against Excitotoxicity
In a laboratory setting, neuronal cells treated with glycine showed reduced apoptosis when exposed to high levels of glutamate. This effect was attributed to the compound's role as an NMDA receptor antagonist, highlighting its potential for neuroprotective therapies .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biochemical Applications
1.1 Chelation Therapy
Trisodium nitrilotriacetate is utilized in chelation therapy to remove heavy metals from biological systems. It forms stable complexes with metal ions, facilitating their excretion from the body. This property is particularly beneficial in treating heavy metal poisoning and reducing metal toxicity in patients.
1.2 Protein Purification
In biochemical laboratories, Na3NTA is employed for protein purification processes. It aids in the isolation of proteins by binding metal ions that may interfere with protein stability and activity. This application is crucial in research and industrial enzyme production.
Environmental Applications
2.1 Water Treatment
Trisodium nitrilotriacetate is used in water treatment processes to sequester metal ions, preventing them from precipitating and causing water quality issues. Its effectiveness in binding with various metals makes it a valuable agent in maintaining water clarity and safety.
2.2 Soil Remediation
In environmental remediation, Na3NTA is applied to enhance the bioavailability of heavy metals in contaminated soils. By forming complexes with these metals, it facilitates their uptake by plants or microbial communities, promoting bioremediation efforts.
Pharmaceutical Applications
3.1 Drug Formulation
Na3NTA is incorporated into pharmaceutical formulations to stabilize active ingredients by preventing metal-induced degradation. Its role as a stabilizer helps in extending the shelf life of drugs and ensuring their efficacy upon administration.
3.2 Antimicrobial Activity
Research indicates that trisodium nitrilotriacetate exhibits antimicrobial properties against various pathogens. This characteristic makes it a candidate for use in topical antiseptics and disinfectants.
Heavy Metal Chelation
A study demonstrated the effectiveness of Na3NTA in chelating lead ions from contaminated water sources, significantly reducing lead concentrations and improving water quality .
Protein Purification Techniques
In a comparative analysis of protein purification methods, Na3NTA was shown to enhance the yield of purified proteins by 30% compared to traditional methods without chelating agents .
Soil Remediation Efficacy
Field studies on soil treated with Na3NTA revealed increased bioavailability of lead and cadmium, resulting in enhanced growth rates of hyperaccumulator plants used for phytoremediation .
Regulatory Considerations
The use of trisodium nitrilotriacetate is subject to regulatory scrutiny due to its potential environmental impacts and health risks associated with its degradation products. It has been classified as "possibly carcinogenic" based on laboratory studies . Regulatory agencies recommend monitoring its usage levels to mitigate adverse effects on human health and ecosystems.
Data Summary Table
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt
- CAS Number : 19019-43-3
- Molecular Formula : C10H12N2Na3O8
- Structure: A glycine derivative with two carboxymethyl groups attached to the nitrogen atom and an ethylamino side chain.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the amino carboxylic acid chelator family. Key analogues include:
Chelation Efficiency
- Target Compound : Binds divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) but with lower stability constants than EDTA, making it suitable for applications requiring moderate chelation .
- HEDTA Trisodium : Strong affinity for Fe<sup>3+</sup> and Al<sup>3+</sup> due to the hydroxyethyl group, used in metal sequestration at neutral pH .
- MGDA : Comparable to EDTA in chelation strength but with superior biodegradability (>80% degradation in 28 days) .
- EDTA : High stability constants for most metals (log K ~15–20) but persistent in the environment .
Biodegradability and Environmental Impact
- HEDTA Trisodium : Partial biodegradability under aerobic conditions (~40% degradation) .
- MGDA/GLDA/ASDA: Derived from natural amino acids (alanine, glutamic acid, aspartic acid), achieving >60% biodegradation in standard tests .
- EDTA: Non-biodegradable; regulated in the EU for environmental toxicity .
Analytical Methods
- HPLC Analysis : The target compound and HEDTA trisodium can be separated using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases .
Preparation Methods
Sequential Carboxymethylation of Glycine
This two-step approach leverages chloroacetic acid to introduce carboxymethyl groups onto glycine’s amine centers under alkaline conditions:
Step 1: Formation of N-(Carboxymethyl)Glycine
Glycine reacts with chloroacetic acid in the presence of sodium hydroxide:
Conditions:
-
Molar ratio (glycine:chloroacetic acid): 1:1.1
-
Temperature: 60–70°C
-
Reaction time: 4–6 hours
Step 2: Secondary Carboxymethylation
The intermediate undergoes further alkylation with chloroacetic acid on the secondary amine:
Optimization:
-
Excess chloroacetic acid (1.5 eq) ensures complete substitution.
Final Neutralization :
The tricarboxylic acid product is treated with sodium hydroxide (3 eq) to form the trisodium salt.
Ethylenediamine-Mediated Coupling
For the ethylamino-carboxymethyl side chain, ethylenediamine serves as a linker:
Step 1: Synthesis of N-(2-Aminoethyl)Glycine
Glycine reacts with ethylenediamine under reductive amination:
Conditions:
Step 2: Dual Carboxymethylation
The secondary amine undergoes carboxymethylation as in Section 2.1, followed by sodium salt formation.
Critical Process Parameters
Purification Challenges
-
Ion-Exchange Chromatography : Required to separate the trisodium salt from unreacted starting materials and mono-/di-carboxylated byproducts.
-
Crystallization : Ethanol/water mixtures (3:1) induce crystallization, yielding 85–90% purity, which is upgraded to >98% via recrystallization.
Analytical Characterization
Spectroscopic Confirmation :
-
¹H NMR (D₂O, δ ppm): 3.45 (s, 4H, –N(CH₂COO⁻)₂), 2.95 (t, 2H, –CH₂NH–), 2.65 (t, 2H, –NHCH₂COO⁻).
-
LC-MS : m/z 244 [M+H]⁺ (agrees with theoretical MW of acid form: 243.14).
Purity Assessment :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for HEDTA trisodium, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves the condensation of glycine derivatives with ethylenediamine intermediates followed by carboxymethylation. A common route includes reacting ethylenediamine with sodium chloroacetate under alkaline conditions (pH 10–12) to introduce carboxymethyl groups, followed by hydroxyethyl substitution. Temperature control (60–80°C) and stoichiometric ratios (e.g., 1:3 for glycine:chloroacetate) are critical to minimize byproducts like EDTA or nitrilotriacetic acid (NTA). Post-synthesis purification via ion-exchange chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing HEDTA trisodium’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR verify the presence of carboxymethyl (-CHCOO) and hydroxyethyl (-CHCHOH) groups. Peaks at δ 3.5–4.0 ppm (methylene protons) and δ 170–175 ppm (carboxyl carbons) are diagnostic .
- FT-IR Spectroscopy : Absorbance bands at 1600–1650 cm (C=O stretching) and 3400–3500 cm (O-H/N-H stretching) confirm functional groups .
- Titrimetry : Potentiometric titration with standardized Cu or Fe solutions quantifies chelation capacity, with endpoints detected via pH or redox indicators .
Q. What are the primary applications of HEDTA trisodium in academic research, and how do they compare to EDTA?
- Methodological Answer : HEDTA trisodium is widely used as a metal chelator in:
- Environmental Chemistry : Stabilizes heavy metals (e.g., Fe, Cu) in soil remediation studies due to its higher solubility at neutral pH compared to EDTA .
- Biochemistry : Buffers trace metal ions in enzyme activity assays without inhibiting metalloenzymes, owing to its selective binding for transition metals .
- Materials Science : Enhances electroless copper plating deposition rates when combined with thiourea derivatives (e.g., 0.1 M HEDTA trisodium increases rates by 30% at pH 9–10) .
Advanced Research Questions
Q. How does HEDTA trisodium’s chelation efficiency vary with pH and competing ligands in multicomponent systems?
- Methodological Answer : Chelation efficiency is pH-dependent due to protonation of carboxylate and amine groups. For example:
- pH 3–6 : Dominant species is HL (partial protonation), favoring binding to Fe (log K = 19.2) over Ca (log K = 8.1) .
- pH 8–10 : Fully deprotonated L form binds divalent metals (e.g., Cu, log K = 18.5) but competes with carbonate or phosphate ions in aqueous systems. Competitive ligand titrations using ICP-MS or UV-Vis spectroscopy are recommended to quantify stability constants under simulated environmental conditions .
Q. What experimental strategies resolve contradictory data on HEDTA trisodium’s biodegradability in environmental matrices?
- Methodological Answer : Discrepancies arise from varying test systems (e.g., OECD 301B vs. 310). To address this:
- Controlled Aerobic/Anaerobic Conditions : Use respirometry (O consumption/CO production) in sludge inocula to assess mineralization rates. HEDTA trisodium shows 60–70% degradation in 28 days under aerobic conditions but <20% anaerobically .
- Isotopic Tracing : -labeled HEDTA tracks metabolite formation (e.g., glycine fragments) via HPLC-radiodetection .
Q. How can HEDTA trisodium’s interaction with nanomaterials be optimized for targeted metal recovery in wastewater treatment?
- Methodological Answer :
- Surface Functionalization : Immobilize HEDTA trisodium on magnetic FeO nanoparticles via carbodiimide coupling. Optimize ligand density (e.g., 0.5 mmol/g nanoparticle) to maximize Cu adsorption capacity (up to 150 mg/g) .
- Regeneration Studies : Elute bound metals using 0.1 M HNO and assess reusability over 5 cycles via ICP-OES. Efficiency drops <10% after third cycle due to ligand leaching .
Data Contradiction Analysis
Q. Why do studies report conflicting metal selectivity trends for HEDTA trisodium in saline environments?
- Methodological Answer : High ionic strength (e.g., seawater) screens electrostatic interactions, altering selectivity. For example:
- Low Salinity : HEDTA preferentially binds Fe (log K = 19.2).
- High Salinity (0.5 M NaCl) : Competitiveness decreases for Fe due to Na interference, while Cu binding remains stable (log K = 18.5). Use ion-selective electrodes or DFT modeling to quantify activity coefficients and adjust stability constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
